molecular formula C16H14N4O3 B11668985 N'-(3-Hydroxybenzylidene)-3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide

N'-(3-Hydroxybenzylidene)-3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11668985
M. Wt: 310.31 g/mol
InChI Key: UZAWATQOIAKPAV-RQZCQDPDSA-N
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Description

N’-(3-Hydroxybenzylidene)-3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of multiple functional groups, including hydroxyl, furan, and pyrazole, makes it a versatile molecule for chemical modifications and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-(3-Hydroxybenzylidene)-3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide and 3-hydroxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 80-90°C for several hours to ensure complete condensation. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using similar reaction conditions but with optimized parameters to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of high-purity starting materials and solvents is crucial to achieving consistent product quality.

Types of Reactions:

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group, leading to the formation of a ketone or aldehyde derivative.

    Reduction: The carbonyl group in the pyrazole ring can be reduced to form an alcohol derivative.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce new functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Halogenation can be carried out using halogens (Cl₂, Br₂) in the presence of a catalyst like iron (Fe).

Major Products:

    Oxidation: Formation of ketone or aldehyde derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N’-(3-Hydroxybenzylidene)-3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide depends on its specific application:

    Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The presence of the hydroxyl and furan groups allows for hydrogen bonding and π-π interactions with biological targets.

    Therapeutic Effects: The compound may induce apoptosis in cancer cells by activating specific signaling pathways or inhibiting key enzymes involved in cell proliferation.

Comparison with Similar Compounds

N’-(3-Hydroxybenzylidene)-3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide can be compared with other pyrazole derivatives:

    Similar Compounds:

Uniqueness:

  • The combination of the hydroxyl group on the benzylidene moiety and the furan ring in the pyrazole structure provides unique chemical and biological properties.
  • The presence of multiple functional groups allows for diverse chemical modifications and interactions with biological targets.

Properties

Molecular Formula

C16H14N4O3

Molecular Weight

310.31 g/mol

IUPAC Name

N-[(E)-(3-hydroxyphenyl)methylideneamino]-5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C16H14N4O3/c1-10-5-6-15(23-10)13-8-14(19-18-13)16(22)20-17-9-11-3-2-4-12(21)7-11/h2-9,21H,1H3,(H,18,19)(H,20,22)/b17-9+

InChI Key

UZAWATQOIAKPAV-RQZCQDPDSA-N

Isomeric SMILES

CC1=CC=C(O1)C2=CC(=NN2)C(=O)N/N=C/C3=CC(=CC=C3)O

Canonical SMILES

CC1=CC=C(O1)C2=CC(=NN2)C(=O)NN=CC3=CC(=CC=C3)O

Origin of Product

United States

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